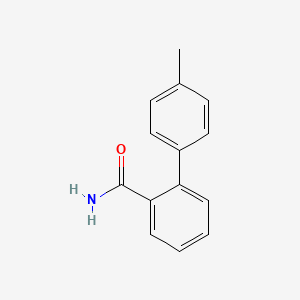
2-(p-Tolyl)benzamide
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(p-Tolyl)benzamide can be achieved through several methods. One common approach involves the acylation of 4-methylbenzenamine (p-toluidine) with benzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically proceeds under reflux conditions, and the product is purified by recrystallization.
Another method involves the direct condensation of benzoic acid with 4-methylbenzenamine under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green and efficient, providing high yields of the desired product.
Industrial Production Methods
Industrial production of this compound may utilize continuous flow processes to enhance efficiency and scalability. For instance, a microreactor system can be employed to optimize reaction conditions and achieve high yields within a short reaction time .
Analyse Des Réactions Chimiques
Types of Reactions
2-(p-Tolyl)benzamide undergoes various chemical reactions, including:
Oxidation: The methyl group on the phenyl ring can be oxidized to form a carboxylic acid derivative.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Major Products Formed
Oxidation: 4-Methylbenzoic acid derivative.
Reduction: 4-Methylphenylamine.
Substitution: Various substituted benzamides depending on the electrophile used.
Applications De Recherche Scientifique
2-(p-Tolyl)benzamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2-(p-Tolyl)benzamide depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. For example, it can bind to the active site of an enzyme, blocking its activity and thereby exerting its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-N-(2-methylphenyl)benzamide: Similar structure with a bromine substituent.
N-(3-Amino-4-methylphenyl)benzamide: Contains an amino group instead of a methyl group
Uniqueness
2-(p-Tolyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group can influence the compound’s reactivity and interaction with biological targets, making it a valuable scaffold in drug design and other applications.
Propriétés
Formule moléculaire |
C14H13NO |
|---|---|
Poids moléculaire |
211.26 g/mol |
Nom IUPAC |
2-(4-methylphenyl)benzamide |
InChI |
InChI=1S/C14H13NO/c1-10-6-8-11(9-7-10)12-4-2-3-5-13(12)14(15)16/h2-9H,1H3,(H2,15,16) |
Clé InChI |
IDXMMWSJDMRAMN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=CC=CC=C2C(=O)N |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














